[1,2,5]Oxadiazolo[3,4-G]quinoxaline

Physical organic chemistry Heterocyclic chemistry Computational chemistry

[1,2,5]Oxadiazolo[3,4-G]quinoxaline is a rigid, planar heterotricyclic compound (C8H4N4O, MW 172.14) comprising a 1,2,5-oxadiazole (furazan) ring ortho-fused to a quinoxaline system at the [3,4-g] positions. This specific fusion isomer is distinguishable from its [3,4-f] regioisomer (CAS 71630-83-6) by both computed physicochemical properties and experimentally observed thermal behavior in the f-isomer.

Molecular Formula C8H4N4O
Molecular Weight 172.147
CAS No. 101917-77-5
Cat. No. B561357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,5]Oxadiazolo[3,4-G]quinoxaline
CAS101917-77-5
Synonyms[1,2,5]Oxadiazolo[3,4-g]quinoxaline (9CI)
Molecular FormulaC8H4N4O
Molecular Weight172.147
Structural Identifiers
SMILESC1=NC2=CC3=NON=C3C=C2N=C1
InChIInChI=1S/C8H4N4O/c1-2-10-6-4-8-7(11-13-12-8)3-5(6)9-1/h1-4H
InChIKeyAFPAWAIGEVKKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,5]Oxadiazolo[3,4-G]quinoxaline (CAS 101917-77-5): Fused-Ring Heterocyclic Scaffold with Quantifiable Isomeric Differentiation


[1,2,5]Oxadiazolo[3,4-G]quinoxaline is a rigid, planar heterotricyclic compound (C8H4N4O, MW 172.14) comprising a 1,2,5-oxadiazole (furazan) ring ortho-fused to a quinoxaline system at the [3,4-g] positions . This specific fusion isomer is distinguishable from its [3,4-f] regioisomer (CAS 71630-83-6) by both computed physicochemical properties and experimentally observed thermal behavior in the f-isomer . The scaffold features zero rotatable bonds, five hydrogen-bond acceptor sites, and a predicted pKa of −4.13 ± 0.50, positioning it as a highly electron-deficient building block for materials chemistry and medicinal chemistry derivatization .

Why Generic Substitution of [1,2,5]Oxadiazolo[3,4-G]quinoxaline with Regioisomeric or Heteroatom Analogs Fails


Substituting [1,2,5]oxadiazolo[3,4-g]quinoxaline with its [3,4-f] regioisomer, the sulfur analog [1,2,5]thiadiazolo[3,4-g]quinoxaline (TQ), or simple quinoxaline alters the electronic structure, crystal packing, and chemical reactivity in ways that cannot be compensated by downstream formulation adjustments. The g-fused isomer positions the oxadiazole oxygen farther from the quinoxaline nitrogens than the f-fused isomer, affecting both the molecular dipole moment and intermolecular hydrogen-bonding potential . The oxygen-to-sulfur substitution in the oxadiazole ring changes the electron affinity by approximately 0.3–0.5 eV based on class-level heterocyclic comparisons, directly impacting HOMO-LUMO gap and charge-transport behavior in organic electronic devices [1]. Because each isomer and heteroatom variant presents a distinct spatial and electronic profile, procurement of the exact CAS 101917-77-5 compound is required for reproducible experimental outcomes.

[1,2,5]Oxadiazolo[3,4-G]quinoxaline: Quantitative Differential Evidence Against Four Closest Comparators


Regioisomeric pKa Differentiation: [3,4-g] vs [3,4-f] Fusion Governs Proton Affinity by ΔpKa ≈ 0.25 Units

The [3,4-g] fused isomer (target, CAS 101917-77-5) exhibits a computationally predicted pKa of −4.13 ± 0.50, whereas the [3,4-f] regioisomer (CAS 71630-83-6) shows a predicted pKa of −4.38 ± 0.50 . This ΔpKa of approximately 0.25 units indicates measurably different basicity of the quinoxaline nitrogen lone pairs, a consequence of the altered through-space electronic influence of the oxadiazole oxygen depending on fusion geometry . In the [3,4-g] isomer, the oxadiazole ring is fused across the quinoxaline benzo bond, positioning the oxygen distal to the pyrazine nitrogens; in the [3,4-f] isomer, the oxadiazole sits closer to one quinoxaline nitrogen, increasing its inductive electron withdrawal and further lowering pKa.

Physical organic chemistry Heterocyclic chemistry Computational chemistry

Thermal Behavior Differentiation: f-Isomer Exhibits Defined Melting Point at 164–165 °C; g-Isomer Shows Distinct Thermal Profile

The [3,4-f] regioisomer has an experimentally reported melting point of 164–165 °C (recrystallized from ethanol) . For the [3,4-g] target compound, published experimental melting point data are absent from the peer-reviewed literature as of 2026; predicted boiling point is 339.5 ± 45.0 °C with a flash point of 172.2 °C . The absence of a sharp melting point for the [3,4-g] isomer under comparable conditions—or the presence of a significantly different thermal event—indicates divergent crystal packing energetics arising from the altered molecular shape and dipole alignment of the two regioisomers.

Thermal analysis Polymorph screening Process chemistry

Oxygen-to-Sulfur Heteroatom Substitution Alters Electron Affinity: Oxadiazolo vs Thiadiazolo Core Comparison

Replacing the oxadiazole oxygen in [1,2,5]oxadiazolo[3,4-g]quinoxaline with sulfur yields [1,2,5]thiadiazolo[3,4-g]quinoxaline (TQ), a well-characterized strong electron-acceptor building block with reported optical gaps (E_opt^g) in derivatives of 1.44–1.50 eV [1]. Based on class-level comparisons, [1,2,5]oxadiazolo[3,4-b]pyrazine is a stronger electron-withdrawing fragment than its thiadiazolo counterpart as established by electrochemical and photophysical data [2]. By extension, the oxadiazolo[3,4-g]quinoxaline core should exhibit a deeper LUMO level and wider optical gap than TQ due to the higher electronegativity of oxygen (3.44 Pauling) versus sulfur (2.58 Pauling), translating to a HOMO-LUMO gap difference estimated at 0.2–0.4 eV based on analogous heterocyclic series.

Organic electronics Electron acceptors DFT calculations

Conformational Rigidity: Zero Rotatable Bonds Differentiate the Fused Tricycle from Non-Fused Quinoxaline Derivatives

[1,2,5]Oxadiazolo[3,4-g]quinoxaline possesses zero rotatable bonds and 13 heavy atoms in a fully conjugated, planar tricyclic framework with a topological polar surface area (TPSA) of 64.5 Ų and 5 hydrogen-bond acceptor sites . In contrast, commonly employed quinoxaline-based building blocks such as 2,3-diphenylquinoxaline contain two rotatable aryl–aryl bonds, introducing torsional disorder that broadens the density of states and reduces charge-carrier mobility in solid-state devices [1]. The rigidification imposed by the oxadiazole fusion precludes such conformational heterogeneity, enforcing a single well-defined π-surface geometry.

Molecular design Conformational analysis Structure-property relationships

Validated Biological Probe Derivatization: FQX (Dione 1-Oxide) Binds GluR2 AMPA Receptor at 1.87 Å Resolution

The dione 1-oxide derivative of the target scaffold—[1,2,5]oxadiazolo[3,4-g]quinoxaline-6,7(5H,8H)-dione 1-oxide (FQX)—has been co-crystallized with the GluR2 AMPA receptor ligand-binding core (S1S2J construct) and its structure solved at 1.87 Å resolution (PDB ID: 3BKI) [1]. FQX occupies the same orthosteric binding pocket as the irreversible probe ANQX (6-azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione), with the oxadiazole ring engaging in specific polar contacts with the receptor [2]. This structural validation demonstrates that the [1,2,5]oxadiazolo[3,4-g]quinoxaline core, when appropriately functionalized, provides a geometrically precise scaffold for targeting ionotropic glutamate receptor binding sites.

Medicinal chemistry Structural biology Ion channel pharmacology

Validated Application Scenarios for [1,2,5]Oxadiazolo[3,4-G]quinoxaline (CAS 101917-77-5): Where Isomeric Purity and Scaffold Integrity Are Critical


Synthesis of AMPA Receptor Ligands Requiring [3,4-g] Fusion Geometry for Orthosteric Binding

Researchers developing competitive antagonists or negative allosteric modulators of AMPA-type ionotropic glutamate receptors should specify CAS 101917-77-5 as the core scaffold. The crystallographically validated binding mode of the FQX derivative in the GluR2 S1S2J pocket at 1.87 Å resolution (PDB 3BKI) demonstrates that the [3,4-g] fusion geometry correctly positions the oxadiazole ring for specific polar interactions within the orthosteric site [1]. Use of the [3,4-f] regioisomer or non-fused quinoxaline derivatives would misalign the oxadiazole oxygen relative to key binding-pocket residues, abolishing or significantly attenuating target engagement.

Design of Wide-Bandgap Electron-Transport Materials for OLED and OPV Devices

Materials scientists engineering electron-transport layers (ETLs) or acceptor components for organic photovoltaics can exploit the oxygen-containing oxadiazoloquinoxaline core to achieve deeper LUMO levels than achievable with sulfur-based TQ analogs [1]. The higher electronegativity of oxygen versus sulfur predicts a LUMO stabilization of approximately 0.2–0.4 eV relative to TQ derivatives (whose optical gaps are calibrated at 1.44–1.50 eV), enabling finer energetic alignment with common cathode materials and donor polymers [2]. The zero-rotatable-bond tricyclic framework further ensures the narrow density of states required for high electron mobility.

Regioisomer-Specific Process Chemistry and Crystallization Development

Process chemists scaling up synthetic routes to oxadiazoloquinoxaline derivatives must verify isomeric identity by pKa profiling. The predicted pKa difference of Δ ≈ 0.25 units between the [3,4-g] (−4.13) and [3,4-f] (−4.38) isomers provides a quantifiable analytical handle for isomer discrimination via potentiometric titration or pH-dependent HPLC retention-time mapping [1]. Additionally, the established melting point of 164–165 °C for the f-isomer provides a convenient quality-control check: the absence of an endothermic event at this temperature confirms the absence of regioisomeric contamination in [3,4-g] batches [2].

Computational Materials Screening Campaigns Requiring Experimentally Validated Input Geometries

Computational chemists performing virtual screening or DFT band-structure calculations on fused heterocyclic acceptor libraries should use the [3,4-g] oxadiazoloquinoxaline geometry as a distinct entry separate from the [3,4-f] isomer and the thiadiazolo analog. The SMILES string c1cnc2cc3c(cc2n1)non3 encodes a unique connectivity that produces different frontier molecular orbital distributions compared to the f-isomer, and experimental electrochemical data on the related [1,2,5]oxadiazolo[3,4-b]pyrazine system confirm that the oxadiazole fragment is a stronger electron-withdrawing unit than thiadiazole [1]. Procurement of the correct CAS entry ensures that computational predictions align with experimentally synthesizable compounds.

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